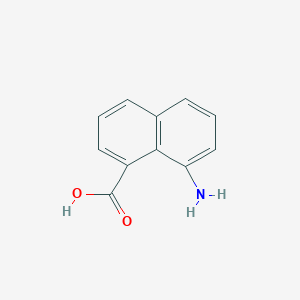

8-Amino-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTCGCGDPOLJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355064 | |

| Record name | 8-Amino-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-02-2 | |

| Record name | 8-Amino-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Aminonaphthalene-1-carboxylic Acid

Introduction

8-Aminonaphthalene-1-carboxylic acid, a bifunctional naphthalene derivative, is a molecule of significant interest to researchers and professionals in drug development and materials science.[1][2] Its unique structure, featuring amino and carboxylic acid groups in the sterically hindered peri-positions, imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of dyes and fluorescent probes.[1][3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying mechanisms and offering practical, field-proven insights for its preparation.

Core Synthetic Strategies

The synthesis of 8-aminonaphthalene-1-carboxylic acid can be approached through several distinct pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and safety considerations. The most prominent methods include:

-

The Naphthalenesulfonic Acid Route: A classical and versatile approach.[1]

-

The Acenaphthene Oxidation Route: An economical pathway suitable for large-scale production.[3]

-

The Amination of Halogenated Precursors: A direct method involving nucleophilic substitution.

-

The Hofmann Rearrangement of Naphthalimide: A method for generating the amino group from an amide precursor.

The Naphthalenesulfonic Acid Route

This multi-step synthesis begins with naphthalene and proceeds through key sulfonation and amination reactions. It offers good control over regioselectivity and is a well-established method.[1]

Mechanistic Rationale

The core of this route lies in the directing effects of the sulfonate group on the naphthalene ring. Initial sulfonation of naphthalene can be controlled to favor the formation of naphthalene-1-sulfonic acid. Subsequent nitration, followed by reduction, introduces the amino group at the 8-position. The peri-disposed sulfonic acid group can then be removed or converted to the carboxylic acid.

Experimental Workflow

Caption: Synthesis of 8-Aminonaphthalene-1-carboxylic Acid via the Naphthalenesulfonic Acid Route.

Detailed Protocol

Step 1: Sulfonation of Naphthalene

-

Naphthalene is treated with concentrated sulfuric acid. The reaction temperature is a critical parameter to control the regioselectivity, favoring the 1-sulfonic acid isomer at lower temperatures.

Step 2: Nitration of Naphthalene-1-sulfonic Acid

-

The resulting naphthalene-1-sulfonic acid is nitrated using a mixture of nitric acid and sulfuric acid. The sulfonic acid group directs the incoming nitro group to the 8-position.

Step 3: Reduction of the Nitro Group

-

The 8-nitronaphthalene-1-sulfonic acid is reduced to 8-aminonaphthalene-1-sulfonic acid. Common reducing agents for this transformation include iron in acidic media or catalytic hydrogenation.

Step 4: Conversion of the Sulfonic Acid to a Carboxylic Acid

-

This can be achieved through several methods. One common approach involves a cyanide displacement of the sulfonate group followed by hydrolysis of the resulting nitrile to the carboxylic acid.[5] Alternatively, hydrolysis of a related intermediate, 1-amino-8-naphthalene sulfonic acid, can yield the target compound.[1]

The Acenaphthene Oxidation Route

This pathway is noted for its cost-effectiveness and simpler process, making it attractive for industrial-scale synthesis.[3]

Mechanistic Rationale

The synthesis begins with the oxidation of acenaphthene to naphthalic anhydride. This anhydride is then converted to naphthalimide, which undergoes a Hofmann rearrangement to yield the desired product after hydrolysis.

Experimental Workflow

Caption: Synthesis of 8-Aminonaphthalene-1-carboxylic Acid via the Acenaphthene Oxidation Route.

Detailed Protocol

Step 1: Oxidation of Acenaphthene

-

Acenaphthene is subjected to air oxidation, often in the presence of a catalyst, to form naphthalic anhydride.[3]

Step 2: Formation of Naphthalimide

-

Naphthalic anhydride is treated with ammonia or a source of ammonia to yield 1,8-naphthalimide.[2]

Step 3: Hofmann Rearrangement

-

The naphthalimide undergoes a Hofmann rearrangement in the presence of a hypohalite (e.g., sodium hypobromite) to form naphthostyril (1H-benzo[cd]indol-2-one).[3] This reaction involves the conversion of the amide to an amine with the loss of a carbon atom.[6][7][8]

Step 4: Hydrolysis

-

The resulting naphthostyril is hydrolyzed under basic conditions to open the lactam ring and form the sodium salt of 8-aminonaphthalene-1-carboxylic acid. Acidification then yields the final product.[3]

Amination of Halogenated Precursors

This direct approach involves the nucleophilic substitution of a halogen atom at the 8-position of a 1-naphthalenecarboxylic acid derivative.

Mechanistic Rationale

Starting with an 8-halogenated-1-naphthoic acid, such as 8-bromo-1-naphthoic acid, the halogen is displaced by an amino group using an aminating agent like ammonia.[9] This reaction often requires elevated temperatures and pressures and may be catalyzed by copper salts.[9]

Experimental Workflow

Caption: Synthesis of 8-Aminonaphthalene-1-carboxylic Acid via Amination of a Halogenated Precursor.

Detailed Protocol

-

An 8-halogen-1-naphthoic acid (e.g., 8-bromo-1-naphthoic acid) is dissolved in an aqueous solution of an aminating agent, such as ammonia.[9]

-

The reaction mixture is heated in a sealed vessel under pressure.[9]

-

A copper catalyst, such as copper dust or a copper salt, can be added to facilitate the reaction.[9]

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with an acid like acetic acid.[9] The yield for this reaction can be quite high, ranging from 90-97%.[9]

Modified Approaches and Related Syntheses

The Bucherer Reaction

While not a direct route to 8-aminonaphthalene-1-carboxylic acid, the Bucherer reaction is a fundamental process in naphthalene chemistry for the interconversion of naphthols and naphthylamines.[10][11] It involves the reaction of a naphthol with ammonia and sodium bisulfite.[10] This reversible reaction could potentially be adapted in a multi-step synthesis. For instance, a precursor like 8-hydroxynaphthalene-1-carboxylic acid could be aminated via a Bucherer-type reaction.

Synthesis from 8-Cyannaphthalene-1-sulfonic Acid

An older patented method describes the treatment of an 8-cyannaphthalene-1-sulfonic acid compound with an alkaline agent at elevated temperatures to produce a 1-aminonaphthalene-8-carboxylic acid compound.[5]

Comparative Analysis of Synthesis Routes

| Synthesis Route | Starting Material | Key Intermediates | Advantages | Disadvantages | Typical Yield |

| Naphthalenesulfonic Acid | Naphthalene | Naphthalene-1-sulfonic acid, 8-Nitronaphthalene-1-sulfonic acid | Well-established, good control of regioselectivity | Multi-step, use of strong acids | Moderate to High |

| Acenaphthene Oxidation | Acenaphthene | Naphthalic anhydride, Naphthalimide | Cost-effective, simpler process for large scale[3] | Involves high-temperature oxidation | Good to High |

| Amination of Halogenated Precursors | 8-Halogen-1-naphthoic acid | None | Direct, potentially high yielding[9] | Requires high pressure and temperature, use of halogenated starting materials | 90-97%[9] |

Conclusion

The synthesis of 8-aminonaphthalene-1-carboxylic acid can be accomplished through several viable routes, each with its own set of advantages and challenges. The choice of a specific pathway will depend on the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For large-scale industrial production, the acenaphthene oxidation route is often favored due to its economic viability.[3] For laboratory-scale synthesis where control and versatility are paramount, the naphthalenesulfonic acid route remains a robust option. The direct amination of halogenated precursors offers a high-yielding alternative, provided the necessary equipment for high-pressure reactions is available.[9]

References

- ECHEMI. (n.d.). 129-02-2, 8-Amino-1-naphthalenecarboxylic acid Formula.

- Google Patents. (1938). US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid.

- Vulcanchem. (n.d.). This compound - 129-02-2.

- LookChem. (n.d.). Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID.

- Google Patents. (1927). US1646290A - Process for manufacturing 1-aminonaphthalene-8-carboxylic acid.

- Wikipedia. (n.d.). Hofmann rearrangement.

- Alfa Chemistry. (n.d.). Hofmann Rearrangement.

- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.

- Wikipedia. (n.d.). Bucherer reaction.

- Cambridge University Press. (n.d.). Bucherer Reaction.

- University of Bristol. (n.d.). More Detail on Peri-Substitution Research.

Sources

- 1. This compound (129-02-2) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 5. US1646290A - Process for manufacturing 1-aminonaphthalene-8-carboxylic acid - Google Patents [patents.google.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. US2111756A - Manufacture of naphthostyril and this compound - Google Patents [patents.google.com]

- 10. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 11. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Amino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Amino-1-naphthoic Acid

This compound, a bifunctional naphthalene derivative, possesses both an amino and a carboxylic acid group in a unique peri-relationship. This steric arrangement profoundly influences its chemical reactivity and spectroscopic behavior. A thorough understanding of its spectroscopic signature is paramount for quality control in synthesis, for elucidating its role in complex chemical transformations, and for the development of novel therapeutics and materials.[1][2] This guide will explore its characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [3][4] |

| Molecular Weight | 187.19 g/mol | [3] |

| Appearance | Needle-like crystals | [1][2] |

| Boiling Point | 447.5 ± 20.0 °C at 760 mmHg | [1][5] |

| Flash Point | 224.5 ± 21.8 °C | [1][5] |

| Density | 1.4 ± 0.1 g/cm³ | [4][5] |

| pKa | 1.67 ± 0.10 (Predicted) | [1] |

Synthesis and Purification for Spectroscopic Analysis

The quality of spectroscopic data is intrinsically linked to the purity of the analyte. A reliable synthetic route followed by a rigorous purification protocol is therefore essential.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the amination of an 8-halogen-1-naphthoic acid, such as 8-bromo-1-naphthoic acid.[6]

Reaction Scheme:

A typical workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the peri-disposition of the amino and carboxylic acid groups can lead to characteristic fragmentation pathways.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 187.

-

Loss of H₂O: A significant peak corresponding to the loss of water (m/z = 169) is anticipated due to the intramolecular interaction between the amino and carboxylic acid groups.

-

Loss of -OH: A peak at m/z = 170 corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH: A peak at m/z = 142 corresponding to the loss of the carboxylic acid group.

-

Further Fragmentation: Subsequent fragmentation of these initial ions will lead to other characteristic peaks in the lower mass region.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The instrument can be operated in either positive or negative ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalene derivatives.

Expected UV-Vis Absorption Maxima:

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the naphthalene chromophore, with shifts influenced by the amino and carboxyl substituents. For a related compound, 2-naphthoic acid, absorption maxima are observed at 236 nm, 280 nm, and 334 nm. [7]The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands of this compound compared to the unsubstituted naphthoic acid. The position of these maxima can also be influenced by the polarity of the solvent.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.

A general workflow for acquiring a UV-Vis spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound is crucial for its application in research and development. This guide has outlined the theoretical and practical aspects of NMR, IR, MS, and UV-Vis spectroscopy for the analysis of this important molecule. By following the described protocols and understanding the interpretation of the resulting data, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors.

References

-

LookChem. (n.d.). Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]

-

Request PDF. (n.d.). E.P.R. studies of the anions of some peri-alkylnaphthalenes. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2. Retrieved from [Link]

- Google Patents. (n.d.). US2111756A - Manufacture of naphthostyril and this compound.

-

MDPI. (n.d.). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Retrieved from [Link]

-

MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Sterically Crowded peri‐Substituted Naphthalene Phosphines and their PV Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid.

-

MDPI. (n.d.). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Naphthalenecarboxylic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b).... Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-8-Styryl-1-naphthoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-AMINO-8-NAPHTHOIC ACID | 129-02-2 [chemicalbook.com]

- 3. This compound | C11H9NO2 | CID 790562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2 | Chemsrc [chemsrc.com]

- 6. US2111756A - Manufacture of naphthostyril and this compound - Google Patents [patents.google.com]

- 7. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Amino-1-naphthoic Acid

Abstract

8-Amino-1-naphthoic acid, a bifunctional naphthalene derivative, presents a compelling case study in the influence of steric and electronic effects on molecular conformation. The peri-positioning of the amino and carboxylic acid groups at the C8 and C1 positions, respectively, of the naphthalene scaffold forces a unique spatial arrangement governed by significant intramolecular interactions. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon established principles of peri-substitution, theoretical modeling of analogous compounds, and standard analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how such structural constraints can be leveraged in molecular design.

Introduction: The Significance of peri-Substitution

The naphthalene ring system is a rigid aromatic scaffold. When substituents are placed at the 1 and 8 positions, known as peri-positions, they are forced into close proximity, typically with an interatomic distance of approximately 2.5 Å.[1] This proximity leads to significant steric repulsion and electronic interactions, which in turn dictate the overall molecular conformation and reactivity.[2][3][4] These peri-interactions can cause substantial distortion of the naphthalene ring from planarity to alleviate steric strain.[2][3][4]

In the case of this compound, the juxtaposition of a hydrogen bond donor (the amino group, -NH₂) and a hydrogen bond acceptor (the carboxylic acid group, -COOH) creates a scenario ripe for the formation of a strong intramolecular hydrogen bond. This interaction is a dominant factor in determining the molecule's preferred conformation.

Molecular Structure and Conformational Analysis

Inferred Conformation and Intramolecular Hydrogen Bonding

A theoretical study on the closely related 8-amino-1-naphthol provides a strong basis for predicting the conformation of this compound.[5] This computational analysis revealed that the most stable structure is a cis conformation, where the hydroxyl group is oriented towards the amino group, allowing for the formation of an intramolecular hydrogen bond.[5] By analogy, this compound is expected to adopt a similar planar, six-membered ring-like structure stabilized by a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of electrons on the amino nitrogen.

This hydrogen bond significantly restricts the rotational freedom of both the amino and carboxylic acid groups, locking the molecule into a predominantly planar conformation with respect to these functional groups. The formation of this intramolecular hydrogen bond is a key feature influencing the molecule's chemical and physical properties.

Logical Flow of Conformational Determination

Caption: The interplay of peri-substitution and functional groups leading to the final conformation.

Spectroscopic Signatures of the Conformation

The proposed conformation of this compound would be expected to exhibit distinct spectroscopic features:

-

¹H NMR Spectroscopy: The proton involved in the intramolecular hydrogen bond (the carboxylic acid proton) would likely appear as a significantly downfield-shifted, broad singlet in the ¹H NMR spectrum, often in the range of 10-15 ppm. The protons of the amino group would also be influenced by the restricted rotation and hydrogen bonding.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbons of the naphthalene ring would be influenced by the electronic effects of the intramolecular hydrogen bond and any distortion of the aromatic system.[6]

-

Infrared (IR) Spectroscopy: The O-H stretching vibration of the carboxylic acid would be expected to appear as a broad band at a lower frequency (e.g., 2500-3300 cm⁻¹) compared to a non-hydrogen-bonded carboxylic acid, which is characteristic of strong hydrogen bonding. The N-H stretching vibrations of the amino group would also be altered.

Physicochemical Properties

The constrained conformation of this compound directly impacts its physical and chemical properties.

| Property | Value/Description | Source |

| CAS Number | 129-02-2 | [7][8][9] |

| Molecular Formula | C₁₁H₉NO₂ | [7][8][9] |

| Molecular Weight | 187.19 g/mol | [8] |

| Appearance | Needle-like crystals | [7][9] |

| Boiling Point | 447.5 ± 20.0 °C at 760 mmHg | [9] |

| Topological Polar Surface Area | 63.3 Ų | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 1 | [8] |

Synthesis and Manufacturing

Several synthetic routes for the preparation of this compound have been reported, starting from either naphthalene or acenaphthene.

-

From Naphthalenesulfonic Acid: This multi-step process involves the sulfonation of naphthalene to form a peri-acid derivative, which is then converted to an amino-sulfonic acid intermediate, followed by hydrolysis to yield the final product.[7]

-

From Acenaphthene: Acenaphthene can be oxidized to naphthalene anhydride, which is then rearranged to 1,8-naphthalactam. Subsequent hydrolysis of the lactam yields this compound. This method is noted for its efficiency and lower cost.[7]

-

From 8-Halogen-1-naphthoic Acids: Amination of 8-chloro-, 8-bromo-, or 8-iodo-1-naphthoic acids with agents like ammonia under heat and pressure, often with a copper catalyst, can also produce this compound.[10]

General Synthesis Workflow from Acenaphthene

Caption: A simplified workflow for the synthesis of this compound from acenaphthene.

Applications in Research and Drug Development

The unique, constrained structure of this compound makes it a valuable building block in several areas:

-

Dye Intermediates: It is used in the production of various dyes, including brilliant orange RK and reduced gray BG.[7][11]

-

Chemical and Pharmaceutical Research: As a bifunctional molecule with a rigid conformation, it serves as a scaffold for the synthesis of more complex molecules.[9] Its structure can be used to control the spatial orientation of appended functional groups, which is a key consideration in rational drug design. The intramolecular hydrogen bond can also influence properties like membrane permeability.

Experimental Protocols for Structural Elucidation

The definitive structural and conformational analysis of this compound would rely on the following standard experimental techniques.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsion angles.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Data Analysis: The refined structure provides detailed geometric information, confirming the conformation and allowing for a detailed analysis of the intramolecular hydrogen bond and any distortions of the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and conformation in solution, and to probe the nature of the intramolecular hydrogen bond.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 spectra are acquired to identify all unique resonances and their chemical environments. The chemical shift of the carboxylic acid proton is of particular interest.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the naphthalene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for conformational analysis. It detects through-space correlations between protons that are close to each other, which would provide definitive evidence for the cis conformation and the proximity of the amino and carboxylic acid groups.

Conclusion

This compound is a molecule whose structure is dominated by the consequences of peri-substitution. The steric and electronic interplay between the amino and carboxylic acid groups leads to the formation of a strong intramolecular hydrogen bond, resulting in a relatively planar and rigid conformation. This constrained geometry is the source of its unique chemical and physical properties and makes it a valuable scaffold for applications in materials science and medicinal chemistry. While direct experimental structural data is not widely published, a robust model of its conformation can be constructed based on well-understood chemical principles and theoretical studies of analogous systems. Further experimental elucidation using modern spectroscopic and crystallographic techniques would provide even deeper insights into the subtle structural details of this intriguing molecule.

References

- Mishra, A., & Joshi, P. (2010). Theoretical studies on the structure and hydrogen bonding of 8-amino-1-naphthol and its one water complex. Journal of Molecular Modeling, 16(5), 997-1007.

- Nishiwaki, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5391.

-

Nishiwaki, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Semantic Scholar. Retrieved from [Link]

-

Nishiwaki, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminonaphthalene-1,3,6-trisulfonic acid. Retrieved from [Link]

- Rivera-Fuentes, P., et al. (2020).

- Ogoshi, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4509.

-

PubChem. (n.d.). 8-Amino-3-hydroxynaphthalene-1-carboxylic acid. Retrieved from [Link]

- Boere, R. T., et al. (2011). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2897.

-

Lawrence Berkeley National Laboratory. (2023). Probing the Structure and Dynamics of Complex Chemical Systems with Vibrational and X-ray Spectroscopy. eScholarship. Retrieved from [Link]

- Fadda, A. A., et al. (2016). Tert-Amino Effect in peri-Substituted Naphthalenes: Syntheses of Naphthazepine and Naphthazonine Ring Systems. Molecules, 21(11), 1543.

- Corbellini, A. (1938). U.S. Patent No. 2,111,756. Washington, DC: U.S.

- Li, M., et al. (2022). The Role of Weak C–H···X (X = O, π)

-

PubChem. (n.d.). Sodium 8-aminonaphthalene-1,3,6-trisulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 8-Amino-3-sulfonaphthalene-1-carboxylic acid. Retrieved from [Link]

- Herz, R., & Schulte, F. (1927). U.S. Patent No. 1,646,290. Washington, DC: U.S.

- Yatsimirsky, A. K., et al. (2007). 1H NMR study on the intermolecular interactions of macrocyclic and single α-Amino acids. Journal of the Mexican Chemical Society, 51(3), 148-154.

- Yang, Y., et al. (2024). Where is the hidden intramolecular H-bonding vibrational signal in the proline matrix IR spectrum?. The Journal of Chemical Physics, 160(14), 141101.

- El-Sayed, M. A., et al. (2021). DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). Journal of Molecular Structure, 1224, 129034.

- Ali, A. M., et al. (2016). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-phenypropan-1-one. Der Pharma Chemica, 8(1), 22-30.

- Snoek, L. C., et al. (2008). Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. Physical Chemistry Chemical Physics, 10(17), 2354-2364.

- Wang, F., & Shang, J. (2009). Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. The Journal of Chemical Physics, 131(4), 044304.

- Al-Hourani, B. J., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. International Journal of Molecular Sciences, 24(3), 2097.

Sources

- 1. Unusual Rearrangement of a 1,8-Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C11H9NO2 | CID 790562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. US2111756A - Manufacture of naphthostyril and this compound - Google Patents [patents.google.com]

- 11. 1-AMINO-8-NAPHTHOIC ACID | 129-02-2 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 8-Amino-1-naphthoic Acid in Different Solvents

Introduction

8-Amino-1-naphthoic acid, a bifunctional naphthalene derivative, is a molecule of significant interest in chemical synthesis, serving as a crucial intermediate in the production of dyes and pharmaceuticals.[1][2][3][4] Its unique structure, featuring both an acidic carboxylic group and a basic amino group on a relatively nonpolar naphthalene backbone, imparts amphoteric properties and complex solubility behavior. Understanding the solubility of this compound in various solvents is paramount for researchers, scientists, and drug development professionals. It directly influences reaction kinetics, dictates the choice of purification methods such as crystallization, and is a critical determinant of a compound's bioavailability in pharmaceutical formulations.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While quantitative solubility data for this specific compound is not widely published, this guide synthesizes available information, offers a robust theoretical framework to predict solubility, and provides a detailed experimental protocol for its determination.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility. These properties, summarized in the table below, provide insights into the intermolecular forces that govern its interaction with different solvents.

| Property | Value | Source(s) |

| CAS Number | 129-02-2 | [1][4][5] |

| Molecular Formula | C₁₁H₉NO₂ | [1][4][5] |

| Molecular Weight | 187.19 g/mol | [5] |

| Appearance | Needle-like crystals | [1][4] |

| pKa (Predicted) | 1.67 ± 0.10 | [1] |

| XLogP3 | 1.8 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Topological Polar Surface Area | 63.3 Ų | [5] |

| Boiling Point | 447.5 °C at 760 mmHg | [1] |

| Density | 1.352 g/cm³ | [1] |

Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is a complex interplay of its polar and nonpolar characteristics.

Qualitative Solubility Data

While extensive quantitative data is scarce, some qualitative information is available.

| Solvent | Solubility | Source |

| Water | Soluble | [1] |

Theoretical Discussion of Solubility

The molecular structure of this compound provides clear indicators of its likely solubility in different classes of solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. This compound possesses both a carboxylic acid group (-COOH) and an amino group (-NH₂), which can participate in hydrogen bonding with protic solvents. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group can also donate and accept hydrogen bonds. The general statement that it is "soluble in water" supports this.[1] The solubility in alcohols is expected to be significant due to these interactions. The amphoteric nature of the molecule means its solubility in aqueous solutions will be highly pH-dependent. In acidic solutions, the amino group will be protonated (-NH₃⁺), increasing polarity and likely enhancing solubility. In basic solutions, the carboxylic acid group will be deprotonated (-COO⁻), also leading to a more polar, and thus more water-soluble, species.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds, so they are primarily hydrogen bond acceptors. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds. Given the polar nature of the amino and carboxylic acid groups, this compound is expected to exhibit good solubility in these solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces. The large, nonpolar naphthalene ring system of this compound would suggest some affinity for nonpolar solvents. However, the highly polar amino and carboxylic acid functional groups will significantly hinder its solubility in these solvents. It is predicted that this compound will have low to negligible solubility in nonpolar solvents.

The interplay of these factors is visually represented in the following diagram:

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

Given the limited availability of quantitative data, experimental determination is often necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.

Experimental Protocol: Gravimetric Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility. The syringe should contain a filter to prevent the transfer of any solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty container.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

The following diagram illustrates the workflow for the gravimetric determination of solubility:

Caption: Workflow for gravimetric solubility determination.

Safety Precautions

When handling this compound and the solvents mentioned, it is crucial to adhere to standard laboratory safety protocols.

-

Always work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use to be aware of specific hazards and handling instructions.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

-

This compound | C11H9NO2 | CID 790562 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID - LookChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2 | Chemsrc. (2025, August 25). Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to CAS Number 129-02-2 and the Commonly Associated Compound 1,4-Diamino-2,3-dichloroanthraquinone

Introduction and Clarification of Chemical Identities

In the landscape of chemical research and development, precise identification of substances is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a specific chemical substance. This guide focuses on the physical and chemical properties of the compound associated with CAS number 129-02-2 , which is 1-Amino-8-naphthoic acid .[1][2][3][4]

However, it has been observed that queries for this specific CAS number frequently yield results for a different, yet industrially significant, compound: 1,4-Diamino-2,3-dichloroanthraquinone (CAS number 81-42-5).[5][6][7][8][9][10] This potential for confusion necessitates a comprehensive guide that addresses both compounds. By presenting a detailed analysis of each, this document aims to provide clarity for researchers, scientists, and drug development professionals, ensuring the correct compound is utilized for its intended application.

This guide will therefore be presented in two main parts, each dedicated to one of these compounds, followed by a comparative summary and a comprehensive list of references.

Part 1: A Technical Profile of 1-Amino-8-naphthoic acid (CAS 129-02-2)

1-Amino-8-naphthoic acid is an aromatic compound derived from naphthalene.[1] Its structure, featuring both an amino and a carboxylic acid group on the naphthalene ring, makes it a valuable intermediate in various synthetic processes.

Chemical Identity

| Identifier | Value |

| CAS Number | 129-02-2 |

| IUPAC Name | 8-Amino-1-naphthalenecarboxylic acid |

| Synonyms | 1-Amino-8-naphthoic acid, 8-Amino-naphthalene-1-carboxylic acid |

| Molecular Formula | C₁₁H₉NO₂[1][2][4] |

| Molecular Weight | 187.19 g/mol [1][2][11] |

Physical and Chemical Properties

The physical and chemical properties of 1-Amino-8-naphthoic acid are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Needle-like crystals, White solid | [1][4][12] |

| Boiling Point | 447.5 °C at 760 mmHg | [1][2][4][13] |

| Density | 1.352 - 1.4 g/cm³ | [1][2][13] |

| Flash Point | 224.5 °C | [1][2][4] |

| pKa | 1.67 ± 0.10 (Predicted) | [1][13] |

| LogP | 1.84 (Predicted) | [2][4] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C (Predicted) | [2][4] |

| Refractive Index | 1.731 (Predicted) | [2][4] |

Reactivity and Applications

The bifunctional nature of 1-Amino-8-naphthoic acid, possessing both a nucleophilic amino group and a carboxylic acid group, makes it a versatile reagent in organic synthesis.

Key Applications:

-

Dye and Pigment Intermediate: It serves as a precursor in the synthesis of various dyes, including fluorescent dyes.[1][4]

-

Pharmaceutical Research: Its unique structure is utilized as a building block in the development of new therapeutic agents.[1][4] The amino and carboxyl groups can be modified to influence the pharmacological properties of the resulting molecules.[1]

-

Chemical Research: It is widely used as a reagent for synthesizing a variety of compounds due to its distinct structure and properties.[1][4]

Safety and Handling

While specific hazard classifications are not consistently available, general laboratory safety precautions should be observed when handling 1-Amino-8-naphthoic acid. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Visualization of 1-Amino-8-naphthoic acid

The chemical structure of 1-Amino-8-naphthoic acid is presented below.

Caption: Chemical structure of 1-Amino-8-naphthoic acid.

Part 2: A Technical Profile of 1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5)

1,4-Diamino-2,3-dichloroanthraquinone is a key intermediate in the dye and pigment industry, valued for its ability to produce vibrant and stable colors.[5] Its applications extend to high-performance materials, including those used in photovoltaics.

Chemical Identity

| Identifier | Value |

| CAS Number | 81-42-5 |

| IUPAC Name | 1,4-Diamino-2,3-dichloro-9,10-anthracenedione |

| Synonyms | Disperse Violet 28, C.I. 61102 |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂[5][6] |

| Molecular Weight | 307.13 g/mol [5][6] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Gray to dark purple to black powder/crystal | [5][6] |

| Purity | ≥ 93% (HPLC) | [5] |

| Storage Conditions | Store at room temperature | [5] |

Reactivity and Applications

The anthraquinone core, substituted with amino and chloro groups, imparts unique properties to this molecule, making it highly valuable in materials science.

Key Applications:

-

Dyes and Pigments: It is a crucial component in the production of high-performance dyes for textiles and paper, offering excellent lightfastness and vibrant colors.[5] It is also used in coatings, plastics, and specialized inks.[5]

-

Photovoltaics: This compound plays a role in organic solar cells by enhancing light absorption and energy conversion efficiency.[5]

-

Antimicrobial Agents: It exhibits antibacterial properties, making it useful for developing antimicrobial coatings for medical devices and surfaces.[5]

Safety and Handling

Users should consult the Safety Data Sheet (SDS) for detailed handling and safety information. General precautions include:

-

Wearing appropriate personal protective equipment (gloves, eye protection).[14]

-

Working in a well-ventilated area to avoid inhaling dust.[15]

-

Washing hands thoroughly after handling.[15]

-

Storing in a tightly closed container in a dry place.[15]

Experimental Protocol: Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone

A representative synthesis method involves the chlorination of a 1,4-diaminoanthraquinone leuco body.[16]

Step-by-Step Methodology:

-

Dissolution: Dissolve the 1,4-diaminoanthraquinone leuco body as the raw material in a chlorobenzene solvent.

-

Insulation and Dissolving: Insulate the mixture at 30-132°C for 30-60 minutes to ensure complete dissolution.

-

Chlorination: Dropwise add sulfuryl chloride at 45-60°C. After the addition is complete, insulate the mixture.

-

Heating: Slowly heat the reaction mixture to 95°C and insulate.

-

Quenching and pH Adjustment: Add water to the reaction vessel and adjust the pH to 8-11 at a temperature not exceeding 60°C.

-

Purification: Introduce steam for steam distillation to recover the solvent.

-

Isolation: Filter the remaining material, wash the filter cake with water, and dry to obtain the final product.[16]

Visualizations for 1,4-Diamino-2,3-dichloroanthraquinone

Chemical Structure:

Caption: Chemical structure of 1,4-Diamino-2,3-dichloroanthraquinone.

Synthesis Workflow:

Caption: Synthesis workflow for 1,4-Diamino-2,3-dichloroanthraquinone.

Conclusion

This guide has provided a detailed technical overview of both 1-Amino-8-naphthoic acid (CAS 129-02-2) and 1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5) . While searches for the former may inadvertently lead to information on the latter, it is clear that these are distinct chemical entities with different structures, properties, and applications. 1-Amino-8-naphthoic acid is a versatile building block in dye and pharmaceutical synthesis, whereas 1,4-Diamino-2,3-dichloroanthraquinone is a key intermediate for high-performance colorants and materials. For researchers and developers, the critical takeaway is the importance of verifying the CAS number to ensure the procurement and application of the correct compound for their specific needs.

References

-

LookChem. (n.d.). Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2. Retrieved from [Link]

- Google Patents. (n.d.). CN103012173A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.

- Google Patents. (n.d.). CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.

- Google Patents. (n.d.). CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.

- Griffiths, J. (1998). CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. In The Chemistry and Application of Dyes (pp. 279-323). Springer, Boston, MA.

-

Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1,4-Diamino-2,3-dichloroanthraquinone 93.0+%, TCI America™. Retrieved from [Link]

-

Chemsrc. (2025, August 24). CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone. Retrieved from [Link]

- Google Patents. (n.d.). US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.

- Google Patents. (n.d.). CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body.

-

PubChem. (n.d.). 8-Amino-1-naphthoic acid | C11H9NO2 | CID 790562. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Diamino-3,6-dichloro-1,4-benzoquinone. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2 | Chemsrc [chemsrc.com]

- 3. This compound (129-02-2) for sale [vulcanchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,4-Diamino-2,3-dichloroanthraquinone | CymitQuimica [cymitquimica.com]

- 7. 1,4-Diamino-2,3-dichloroanthraquinone 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone | Chemsrc [chemsrc.com]

- 9. 1,4-Diamino-2,3-dichloroanthraquinone | 81-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | C11H9NO2 | CID 790562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-AMINO-8-NAPHTHOIC ACID | 129-02-2 [chemicalbook.com]

- 13. 1-AMINO-8-NAPHTHOIC ACID CAS#: 129-02-2 [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]

The Versatile Scaffolding of 8-Amino-1-naphthoic Acid: A Technical Guide for Researchers

Abstract

8-Amino-1-naphthoic acid, a unique bifunctional naphthalene derivative, presents a compelling scaffold for innovation across diverse scientific disciplines. Its rigid, peri-substituted structure, featuring both a nucleophilic amino group and a versatile carboxylic acid, offers a geometrically constrained yet highly reactive platform for chemical elaboration. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the latent research applications of this intriguing molecule. We will delve into its utility as a foundational building block in medicinal chemistry, its emerging role in the development of novel fluorescent probes, and its established application in materials science, particularly in the synthesis of high-performance dyes and pigments. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and workflows to unlock the full potential of this compound.

Physicochemical Properties and Synthesis

This compound (CAS 129-02-2) is a crystalline solid, typically appearing as needle-like crystals.[1] Its unique structure, with amino and carboxylic acid groups at the 1 and 8 positions of the naphthalene ring, dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [3] |

| Boiling Point | 447.5 °C at 760 mmHg | [1] |

| Flash Point | 224.5 °C | [1] |

| Density | 1.352 g/cm³ | [1] |

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and available starting materials. A well-documented and efficient method involves the amination of an 8-halogen-1-naphthoic acid precursor.[4]

Experimental Protocol: Synthesis from 8-Bromo-1-naphthoic Acid

This protocol is adapted from the process described in U.S. Patent 2,111,756.[4]

Materials:

-

8-bromo-1-naphthoic acid

-

30% Ammonia solution

-

Copper catalyst (e.g., copper dust or a copper salt, optional but recommended for improved efficiency)

-

Acetic acid

-

Hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 5 parts of 8-bromo-1-naphthoic acid in 12 parts of 30% ammonia solution.

-

Catalyst Addition (Optional): Introduce a catalytic amount of copper dust or a copper salt to the mixture. This will facilitate the nucleophilic substitution reaction.

-

Reaction Conditions: Seal the vessel and heat the mixture under pressure at a temperature of 150-200°C for 2 to 5 hours. The elevated temperature and pressure are crucial for driving the amination reaction to completion.

-

Work-up and Isolation:

-

After cooling the reaction mixture, the product can be isolated in two forms: this compound or its lactam, naphthostyril.

-

To obtain this compound: Warm the reaction mixture with a dilute solution of sodium hydroxide to ensure all the product is in its salt form and soluble. Filter the solution to remove any insoluble impurities. Acidify the filtrate with acetic acid. This compound will precipitate out of the solution.

-

To obtain naphthostyril: Acidify the boiling reaction solution directly with hydrochloric acid. Upon cooling, naphthostyril will crystallize as yellow-greenish needles.

-

-

Purification: The precipitated product can be further purified by recrystallization from a suitable solvent system.

Causality of Experimental Choices:

-

Pressure and Temperature: The use of superatmospheric pressure and elevated temperatures is necessary to overcome the activation energy of the aromatic nucleophilic substitution of the bromine atom by ammonia.

-

Copper Catalyst: Copper catalysts are known to facilitate Ullmann-type coupling reactions, which are analogous to this amination process, by lowering the reaction temperature and increasing the yield.

-

Acidification: The choice of acid for precipitation allows for the selective isolation of either the free amino acid or its cyclized lactam form due to differences in their solubility and pKa values.

Figure 1: General workflow for the synthesis of this compound.

A Versatile Building Block in Chemical Synthesis

The true potential of this compound lies in its utility as a versatile precursor for a wide range of more complex molecules. Its bifunctional nature allows for selective reactions at either the amino or carboxylic acid group, or reactions involving both functionalities.

In Medicinal Chemistry and Drug Discovery

While specific drugs derived from this compound are not prevalent in the public domain, its structural motifs are of significant interest to medicinal chemists. The rigid naphthalene core can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation. The amino and carboxylic acid groups provide convenient handles for the introduction of various side chains to modulate solubility, target binding, and pharmacokinetic properties.[1]

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Enzyme Inhibitors: The rigid scaffold can be used to design molecules that fit into the active sites of enzymes.

-

Receptor Agonists/Antagonists: The functional groups can be modified to mimic the binding of endogenous ligands to receptors.

-

Antimicrobial Agents: The planar aromatic system is a common feature in many antimicrobial compounds.

In Dye and Pigment Chemistry

Historically, a primary application of this compound has been in the synthesis of dyes and pigments.[5] It serves as a key intermediate in the production of various colorants, including those for textiles and other materials. The amino group can be diazotized and coupled to form azo dyes, while the overall naphthalene structure contributes to the chromophore system.

A Promising Scaffold for Fluorescent Probes

A particularly exciting and evolving area of research for this compound and its derivatives is in the development of fluorescent probes. The naphthalene core is inherently fluorescent, and the substitution pattern of this molecule makes it an excellent candidate for designing environmentally sensitive probes.

The fluorescence properties of naphthalene-based molecules, such as 1,8-naphthalimides, are highly sensitive to the local environment.[6] This sensitivity can be exploited to design probes that report on changes in polarity, viscosity, or the presence of specific analytes. Derivatives of this compound can be synthesized to create probes for a variety of applications, including:

-

Sensing Metal Ions and Small Molecules: The amino and carboxylic acid groups can be modified to create specific binding sites for target analytes. Upon binding, a conformational change or electronic perturbation can lead to a change in the fluorescence signal.

-

Live-Cell Imaging: By attaching cell-penetrating peptides or other targeting moieties, fluorescent probes based on this scaffold can be used to visualize specific cellular components or processes in living cells.[7]

-

Protein-Ligand Interaction Studies: Similar to the well-known fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS), derivatives of this compound could be designed to bind to hydrophobic pockets in proteins, allowing for the study of protein folding and conformational changes upon ligand binding.[8]

Workflow for Designing a Fluorescent Probe

Figure 2: Conceptual workflow for the design of fluorescent probes based on this compound.

Future Outlook and Conclusion

This compound is a molecule with a rich history in industrial chemistry and a bright future in advanced research applications. While its role as a dye intermediate is well-established, its potential as a versatile building block in medicinal chemistry and as a scaffold for novel fluorescent probes is only beginning to be fully realized. The unique steric and electronic properties conferred by its peri-substitution pattern make it a compelling starting point for the design of molecules with tailored functions. As synthetic methodologies become more advanced and our understanding of molecular recognition and fluorescence phenomena deepens, we can expect to see this compound and its derivatives play an increasingly important role in the development of new therapeutics, diagnostics, and materials.

References

-

LookChem. (n.d.). Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]

- Corbellini, A. (1938). U.S. Patent No. 2,111,756. Washington, DC: U.S. Patent and Trademark Office.

-

Theranostics. (2019). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 9(11), 3339-3351. Retrieved from [Link]

- Sumitomo Chemical Co., Ltd. (1977). DE Patent No. 2727345A1. Munich, Germany: German Patent and Trade Mark Office.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 7, 1236-1243. Retrieved from [Link]

-

Schonbrunn, E., Eschenburg, S., Luger, K., Kabsch, W., & Amrhein, N. (2000). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences, 97(12), 6345-6349. Retrieved from [Link]

-

Luminescence. (2023). A novel 1,8-naphthalimide-based fluorescent chemosensor for the detection of HSA in living cells. Luminescence, 38(1), 83-88. Retrieved from [Link]

-

ResearchGate. (2022). A fast-response and high-sensitive 8-amidoquinoline-based fluorescent probe for naked-eye selective detection of Zn(II) and its photophysical and bioimaging applications. Journal of Molecular Structure, 1265, 133423. Retrieved from [Link]

-

The Journal of Antibiotics. (2022). New amino-naphthoic acid derivatives produced by biological transformation using the deep-sea-derived bacterium Serinicoccus marinus KDM482. The Journal of Antibiotics, 75(10), 573-576. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C11H9NO2 | CID 790562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2111756A - Manufacture of naphthostyril and this compound - Google Patents [patents.google.com]

- 5. 1-AMINO-8-NAPHTHOIC ACID | 129-02-2 [chemicalbook.com]

- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 7. A novel 1,8-naphthalimide-based fluorescent chemosensor for the detection of HSA in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of naphthoic acids

An In-Depth Technical Guide to the Discovery and History of Naphthoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoic acids, simple aromatic carboxylic acids derived from naphthalene, represent a cornerstone in the history of organic chemistry. First emerging in the early 20th century, their journey from laboratory curiosities to indispensable building blocks in pharmaceuticals, dyes, and advanced materials is a compelling narrative of chemical innovation. This technical guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and pivotal applications of naphthoic acids. We delve into the causality behind seminal experimental protocols, offering detailed, self-validating methodologies and comparative analyses of synthetic routes. Through structured data, workflow visualizations, and authoritative citations, this document serves as an in-depth resource for professionals seeking to understand and leverage the rich chemistry of this important class of molecules.

The Dawn of Naphthoic Acid Chemistry: Early Discovery and Foundational Syntheses

While no single individual is credited with the definitive "discovery" of naphthoic acids, their existence was a logical consequence of the burgeoning field of polycyclic aromatic compound exploration in the early 1900s.[1][2] The initial challenge was not conceiving of the molecules, but developing reliable methods for their preparation. The earliest reported syntheses were often arduous, relying on the harsh oxidation of readily available naphthalene derivatives.

One of the first viable, albeit challenging, methods was the oxidation of alkylnaphthalenes, such as 1-methylnaphthalene, using powerful oxidizing agents like potassium permanganate or chromic acid.[1][2] These reactions, while foundational, were often plagued by low yields and the formation of byproducts due to the aggressive nature of the reagents, which could lead to over-oxidation and ring cleavage. Another early approach involved the hydrolysis of the corresponding naphthonitriles, which could be prepared from naphthalene sulfonic acids.[3][4][5]

These initial forays established the existence and basic chemistry of naphthoic acids, but their limited accessibility hindered broader investigation. The true turning point that made these compounds readily available for systematic study and application was the advent of organometallic chemistry.

Pivotal Methodologies: Unlocking a New Era of Synthesis

The development of more controlled and higher-yielding synthetic routes in the 1920s and 1930s was critical. These methods transformed naphthoic acids from academic novelties into practical chemical intermediates.

The Grignard Reaction: A Milestone in Accessibility

A significant breakthrough was the application of the Grignard reaction, which provided a far more reliable and versatile pathway to both 1- and 2-naphthoic acids.[1][6][7] This classical method involves the formation of a naphthylmagnesium halide (a Grignard reagent) from the corresponding bromonaphthalene, followed by carboxylation with carbon dioxide. The robustness of this method is exemplified by the detailed procedure published in Organic Syntheses in 1931 by Henry Gilman, Nina B. St. John, and F. Schulze for the preparation of α-naphthoic acid (1-naphthoic acid).[1][8] This publication provided a standardized, high-yield protocol that solidified the availability of 1-naphthoic acid for widespread research.[1]

-

Objective: To synthesize 1-naphthoic acid from 1-bromonaphthalene via a Grignard reagent.

-

Materials:

-

Magnesium turnings (1 gram-atom, e.g., 24.3 g)

-

Anhydrous diethyl ether

-

1-Bromonaphthalene (0.93 mole, e.g., 192 g)

-

Iodine (a single crystal, as initiator)

-

Dry benzene

-

Dry carbon dioxide (gas or solid)

-

Sulfuric acid (25% and 50% solutions)

-

Sodium hydroxide (25% solution)

-

Toluene

-

-

Methodology:

-

Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the magnesium turnings and cover with 100 mL of anhydrous ether.[3][6] Add a solution of 10 mL of 1-bromonaphthalene in ether and a crystal of iodine to initiate the reaction. Gentle warming may be necessary.[9]

-

Once the reaction begins, add the remaining 1-bromonaphthalene dissolved in 500 mL of anhydrous ether at a rate that maintains a controlled reflux (typically over 1.5 to 3 hours).[3][6]

-

After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Dissolve the precipitated Grignard reagent, which often appears as a heavy oil, by adding approximately 533 mL of dry benzene. This is crucial to prevent solidification upon cooling.[3]

-

Carbonation: Cool the reaction mixture to between -7 °C and -2 °C using an ice-salt bath.[3][6] Introduce a steady stream of dry carbon dioxide gas above the surface of the stirred solution. Maintain the temperature below -2 °C throughout the addition, which typically takes 1.25 to 1.5 hours.[3]

-

Workup and Isolation: Slowly add 25% sulfuric acid to the reaction mixture in an ice bath to hydrolyze the magnesium salt and dissolve any excess magnesium.[3]

-

Separate the organic layer. Extract the aqueous layer with two portions of ether. Combine all organic extracts.

-

Purification: Extract the combined organic layers with three portions of 25% sodium hydroxide solution to transfer the 1-naphthoic acid into the aqueous phase as its sodium salt.[1]

-

Heat the combined alkaline extracts to 100 °C to remove volatile impurities.[3]

-

Cool the alkaline solution and acidify with 50% sulfuric acid to precipitate the crude 1-naphthoic acid.[1]

-

Collect the crude product by filtration, wash thoroughly with water until the washings are free of sulfate, and dry.

-

Recrystallization: Recrystallize the crude acid from hot toluene to yield pure 1-naphthoic acid (m.p. 159-161 °C).[3][6]

-

Oxidation of Naphthalene Derivatives

While superseded in many laboratory contexts by the Grignard reaction for parent naphthoic acids, oxidation remains a relevant and powerful method, especially for preparing substituted analogues. The choice of starting material is critical; oxidation of a methyl group on the naphthalene ring is a common strategy.

-

Objective: To synthesize 1-naphthoic acid by oxidizing 1-methylnaphthalene.

-

Materials:

-

1-Methylnaphthalene

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (dilute)

-

Sodium bisulfite (optional)

-

Ethanol or Toluene for recrystallization

-

-

Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, create a mixture of 1-methylnaphthalene in water.

-

Oxidation: Heat the mixture to reflux. Add a solution of potassium permanganate (approximately 4.0 mole equivalents) in water portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).

-

Reaction Monitoring: Continue the reaction until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: While still hot, filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.[1]

-

(Optional) If excess permanganate is present in the filtrate, add a small amount of sodium bisulfite until the purple color is discharged.

-

Isolation and Purification: Combine the filtrate and washings. Cool the solution and acidify with dilute sulfuric acid. This will precipitate the crude 1-naphthoic acid.[1]

-

Collect the crude acid by filtration, wash with cold water, and dry.

-

Recrystallization: Purify the product by recrystallizing from a suitable solvent like ethanol or toluene.[1]

-

The Kolbe-Schmitt Reaction: Access to Hydroxynaphthoic Acids

For the synthesis of industrially vital hydroxynaphthoic acids, the Kolbe-Schmitt reaction is paramount.[10][11] This carboxylation reaction proceeds by heating a sodium or potassium naphthoxide (the salt of a naphthol) with carbon dioxide under high pressure and temperature.[10][11] The regiochemistry of the carboxylation is sensitive to conditions, particularly the counter-ion and temperature. For example, the carboxylation of sodium 2-naphthoxide can yield 2-hydroxy-1-naphthoic acid at low temperatures, while higher temperatures favor the formation of 2-hydroxy-3-naphthoic acid.[12] This methodology is the cornerstone of industrial synthesis for compounds like 3-hydroxy-2-naphthoic acid, a key precursor for many dyes and pigments.[10][13]

Comparative Overview of Primary Synthetic Routes

The choice of synthetic route depends on the desired product (parent or substituted), available starting materials, and required scale. The table below summarizes the core methodologies.

| Synthetic Method | Starting Material(s) | Key Reagents | Typical Yields | Key Advantages & Disadvantages |

| Grignard Reaction | Bromonaphthalene | Mg, Anhydrous Ether, CO₂ | 68-70%[3] | Advantages: High yield, reliable, good for parent acids.[6] Disadvantages: Requires anhydrous conditions, sensitive to moisture.[9] |

| Oxidation | Alkylnaphthalene | KMnO₄ or other strong oxidants | Variable | Advantages: Useful for specific substituted acids. Disadvantages: Harsh conditions, potential for over-oxidation and low yields.[2] |

| Hydrolysis | Naphthonitrile | NaOH or H₂SO₄ | ~Quantitative[5] | Advantages: Often high yielding. Disadvantages: Naphthonitrile precursor may not be readily available. |

| Kolbe-Schmitt | Naphthol | NaOH or KOH, CO₂ (high P, T) | 28-60%[14][15] | Advantages: Direct route to hydroxynaphthoic acids, industrially significant. Disadvantages: Requires high pressure/temperature, can produce isomer mixtures.[10] |

From Building Block to Bioactivity: The Role in Drug Development

The rigid, planar, and lipophilic nature of the naphthalene scaffold makes it a privileged structure in medicinal chemistry.[16] Naphthoic acids serve as versatile intermediates for synthesizing a wide range of biologically active molecules, including anti-inflammatory agents and anticoagulants.[1][2]

A prime example of its application is in the synthesis of Tetryzoline , an alpha-adrenergic agonist used in over-the-counter eye drops and nasal sprays to produce vasoconstriction.[16] The synthesis begins with the catalytic hydrogenation of 1-naphthoic acid.[8][16]

Synthetic Pathway to Tetryzoline

The synthesis of Tetryzoline from 1-naphthoic acid is a multi-step process that showcases the utility of the naphthoic acid core.

-

Hydrogenation: 1-Naphthoic acid is first subjected to catalytic hydrogenation to reduce the unsubstituted aromatic ring, yielding 1,2,3,4-tetrahydro-1-naphthoic acid.[16]

-

Nitrile Formation: The carboxylic acid group is then converted into a nitrile, forming 1-cyano-1,2,3,4-tetrahydronaphthalene. This is a critical step to prepare for the subsequent cyclization.[16]

-

Imidazoline Ring Formation: The nitrile undergoes a Pinner reaction or similar cyclization with ethylenediamine to construct the final imidazoline ring, yielding Tetryzoline.

Conclusion